Cas no 1260763-24-3 (Ethyl 2-cyano-4,5-dichlorobenzoate)

Ethyl 2-cyano-4,5-dichlorobenzoate 化学的及び物理的性質
名前と識別子
-
- Ethyl 2-cyano-4,5-dichlorobenzoate
-
- インチ: 1S/C10H7Cl2NO2/c1-2-15-10(14)7-4-9(12)8(11)3-6(7)5-13/h3-4H,2H2,1H3
- InChIKey: DIEYIIGRPRIYKY-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC(C#N)=C(C(=O)OCC)C=1)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 3
- 複雑さ: 286
- トポロジー分子極性表面積: 50.1
- 疎水性パラメータ計算基準値(XlogP): 3.1
Ethyl 2-cyano-4,5-dichlorobenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015018406-250mg |
Ethyl 2-cyano-4,5-dichlorobenzoate |
1260763-24-3 | 97% | 250mg |
$484.80 | 2023-09-03 | |
Alichem | A015018406-1g |
Ethyl 2-cyano-4,5-dichlorobenzoate |
1260763-24-3 | 97% | 1g |
$1519.80 | 2023-09-03 | |
Alichem | A015018406-500mg |
Ethyl 2-cyano-4,5-dichlorobenzoate |
1260763-24-3 | 97% | 500mg |
$815.00 | 2023-09-03 |
Ethyl 2-cyano-4,5-dichlorobenzoate 関連文献
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
-
2. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406
-
Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
-
Wenna Zhang,Yingxu Wei,Xinqiang Wu,Shutao Xu,Zhongmin Liu Chem. Commun., 2020,56, 8063-8066
-
Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Ethyl 2-cyano-4,5-dichlorobenzoateに関する追加情報
Ethyl 2-cyano-4,5-dichlorobenzoate (CAS No. 1260763-24-3): A Comprehensive Overview in Modern Chemical Research
Ethyl 2-cyano-4,5-dichlorobenzoate (CAS No. 1260763-24-3) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural and functional properties, plays a pivotal role in various synthetic applications and potential therapeutic developments. Its molecular structure, featuring a benzoate ester group and cyano as well as dichloro substituents, makes it a versatile intermediate in organic synthesis.
The chemical formula of Ethyl 2-cyano-4,5-dichlorobenzoate is C10H5Cl2N2O3, reflecting its complex composition. The presence of cyano and dichloro groups contributes to its reactivity, making it a valuable building block for the synthesis of more complex molecules. In recent years, researchers have been exploring its applications in the development of novel agrochemicals, pharmaceuticals, and materials science.
In the realm of pharmaceutical research, Ethyl 2-cyano-4,5-dichlorobenzoate has been studied for its potential role as an intermediate in the synthesis of bioactive compounds. Its structural features suggest that it could be incorporated into molecules designed to interact with biological targets, such as enzymes or receptors. For instance, derivatives of this compound have been investigated for their antimicrobial and anti-inflammatory properties. The cyano group can be further functionalized to introduce additional pharmacophores, enhancing the drug-like characteristics of the resulting molecules.
The dichloro substituents on the benzene ring add another layer of complexity to Ethyl 2-cyano-4,5-dichlorobenzoate, influencing its electronic properties and reactivity. These features make it an attractive candidate for use in cross-coupling reactions, which are fundamental to modern organic synthesis. Such reactions are widely employed in the construction of complex molecular architectures, including those found in active pharmaceutical ingredients (APIs). The ability to selectively modify specific regions of the molecule allows for the creation of tailored compounds with desired biological activities.
Recent advancements in synthetic methodologies have further highlighted the utility of Ethyl 2-cyano-4,5-dichlorobenzoate. Techniques such as palladium-catalyzed cross-coupling reactions have enabled researchers to efficiently incorporate this compound into larger molecular frameworks. Additionally, green chemistry principles have guided efforts to develop more sustainable synthetic routes, reducing waste and minimizing hazardous byproducts. These innovations align with global efforts to promote environmentally responsible chemical research and development.
The compound's potential extends beyond pharmaceuticals into materials science. Its ability to form stable complexes with metals has been explored in the development of coordination polymers and catalysts. These materials have applications in areas such as gas storage and separation technologies, as well as in catalytic processes that are integral to industrial chemical production. The unique electronic properties conferred by the cyano and dichloro groups make Ethyl 2-cyano-4,5-dichlorobenzoate a promising candidate for these advanced materials.
In conclusion, Ethyl 2-cyano-4,5-dichlorobenzoate (CAS No. 1260763-24-3) represents a fascinating subject of study with broad implications across multiple scientific disciplines. Its structural versatility and reactivity make it a valuable tool for synthetic chemists working on complex molecules. As research continues to uncover new applications for this compound, its significance in advancing both pharmaceuticals and materials science is likely to grow.
1260763-24-3 (Ethyl 2-cyano-4,5-dichlorobenzoate) 関連製品
- 1097256-63-7(6-amino-5-bromo-4-pyrimidinecarboxylic Acid)
- 955237-74-8(3-{1-(4-chlorophenyl)-5-oxopyrrolidin-3-ylmethyl}-1-(4-methoxyphenyl)urea)
- 195711-28-5(1-(2,6-Difluorophenyl)-1H-pyrrole-2-carbonitrile)
- 1339640-22-0(Cyclopentyl (3-chloro-4-fluorophenyl)methanol)
- 26489-75-8(Phenol,3,5-dimethyl-2-(2-propen-1-yl)-)
- 1942054-60-5((R)-3-(Bromomethyl)hexanoic acid)
- 1824146-80-6(Methyl 5-(aminomethyl)-2-methylpyrazole-3-carboxylate)
- 2418668-54-7(Tert-butyl 3-azido-5-iodo-4-methylbenzoate)
- 2097966-07-7(3-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1H-pyrazol-4-yl}propanoic acid)
- 721884-81-7((1S,3S)-3-aminocyclohexanol)



